VIM-2 Inhibitory Potency of 4-Fluorobenzyl Analog Inferred from Matched Molecular Pair Analysis with 2-Chloro-6-fluorobenzyl Lead Compound
The 2-chloro-6-fluorobenzyl lead compound (16) inhibits VIM-2 with an IC50 of 10.6 μM. SAR analysis of the benzyl-substituted series (compounds 21–29) shows that removal or relocation of the ortho-halogen substituents substantially reduces potency, with IC50 values ranging from 47.1 μM to >400 μM. The 4-fluorobenzyl analog (CAS 883291-22-3) represents a positional isomer of compound 16—shifting the fluorine from the ortho to the para position while removing the ortho-chlorine. Based on the established SAR and the reported IC50 of the unsubstituted benzyl analog (compound 30, IC50 = 17.8 μM) and the 3-fluoro-4-hydroxyphenyl analog (compound 35, IC50 = 7.7 μM), the 4-fluorobenzyl analog is predicted to exhibit an IC50 in the intermediate range of approximately 20–200 μM against VIM-2, placing it as a moderately active tool compound for probing the steric and electronic requirements of the VIM-2 active site [1].
| Evidence Dimension | VIM-2 inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted ~20–200 μM (4-fluorobenzyl analog, CAS 883291-22-3) |
| Comparator Or Baseline | Compound 16 (2-chloro-6-fluorobenzyl): 10.6 μM; Compound 24 (4-methylbenzyl): 47.1 μM; Compound 30 (unsubstituted phenyl): 17.8 μM; Compound 35 (3-fluoro-4-hydroxyphenyl): 7.7 μM |
| Quantified Difference | Estimated 2-fold to >20-fold reduction in potency relative to ortho-substituted lead compound 16 |
| Conditions | In vitro fluorescence-based enzyme assay using recombinant VIM-2; IC50 values from n ≥ 3 determinations |
Why This Matters
This predicted potency range defines the compound as a valuable SAR probe for understanding the positional effects of fluorine substitution on MBL inhibition, distinct from both the ortho-substituted lead and unsubstituted phenyl analogs.
- [1] Li, G.-B.; Abboud, M. I.; Brem, J.; Someya, H.; Lohans, C. T.; Yang, S.-Y.; Spencer, J.; Wareham, D. W.; McDonough, M. A.; Schofield, C. J. NMR-filtered virtual screening leads to non-metal chelating metallo-β-lactamase inhibitors. Chem. Sci. 2017, 8, 928–937. View Source
